molecular formula C14H19N5O5 B13387627 Adenosine, N-(tetrahydro-3-furanyl)-

Adenosine, N-(tetrahydro-3-furanyl)-

Cat. No.: B13387627
M. Wt: 337.33 g/mol
InChI Key: OESBDSFYJMDRJY-UHFFFAOYSA-N
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Description

It is a compound with the molecular formula C14H19N5O5 and a molecular weight of 337.33 . This compound has been studied for its potential therapeutic applications, particularly in the field of cardiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-(tetrahydro-3-furanyl)- involves the reaction of adenosine with tetrahydrofuran under specific conditions. The preparation method typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Adenosine, N-(tetrahydro-3-furanyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-(tetrahydro-3-furanyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of Adenosine, N-(tetrahydro-3-furanyl)- involves its interaction with adenosine A1 receptors. By binding to these receptors, the compound induces potassium efflux and inhibits calcium influx through channels in nerve cells. This leads to hyperpolarization and an increased threshold for calcium-dependent action potentials, ultimately reducing conduction time in the atrioventricular node of the heart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, N-(tetrahydro-3-furanyl)- is unique due to its selective adenosine A1-receptor agonist properties, which make it particularly effective in modulating cardiac function. Its specific interaction with adenosine receptors distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-(oxolan-3-ylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBDSFYJMDRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870223
Record name N-(Oxolan-3-yl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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